Product packaging for Methyl 3-(1H-1,2,4-triazol-1-YL)benzoate(Cat. No.:CAS No. 167626-27-9)

Methyl 3-(1H-1,2,4-triazol-1-YL)benzoate

Cat. No.: B183890
CAS No.: 167626-27-9
M. Wt: 203.2 g/mol
InChI Key: NKGYSGGAEUCELQ-UHFFFAOYSA-N
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Description

Methyl 3-(1H-1,2,4-triazol-1-yl)benzoate (CAS Number: 122234-53-1 , Alternate CAS: 167626-27-9 ) is a chemical compound supplied for research and development purposes. This product is intended for research use only and is not intended for human or veterinary diagnostic or therapeutic uses. Chemical Profile: The molecular formula for this compound is C 10 H 9 N 3 O 2 with a molecular weight of 203.20 g/mol . It is recommended to store the product sealed in a dry environment at 2-8°C . Research Context of 1,2,4-Triazole Derivatives: Compounds containing the 1,2,4-triazole moiety are of significant interest in medicinal and agricultural chemistry . This class of heterocycles is recognized as a privileged structure in biomedical research due to its versatile biological properties . Derivatives of 1,2,4-triazole have been extensively investigated and found to exhibit a broad spectrum of biological activities, including antifungal , antibacterial , and antiviral effects . Some well-known antifungal drugs, such as fluconazole and itraconazole, are based on the 1,2,4-triazole scaffold . Furthermore, research has explored the anticancer potential of 1,2,4-triazole derivatives, with some, like anastrozole and letrozole, being used as chemotherapeutic agents . The 1,2,4-triazole ring is often used as a bioisosteric replacement for other heterocyclic systems, which can modify the drug's mode of action, improve efficacy, or reduce adverse effects . Researchers are advised to consult the scientific literature for the latest findings on the applications and handling of this specific compound and its analogs.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9N3O2 B183890 Methyl 3-(1H-1,2,4-triazol-1-YL)benzoate CAS No. 167626-27-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-(1,2,4-triazol-1-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c1-15-10(14)8-3-2-4-9(5-8)13-7-11-6-12-13/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKGYSGGAEUCELQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)N2C=NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30623584
Record name Methyl 3-(1H-1,2,4-triazol-1-yl)benzoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

167626-27-9
Record name Benzoic acid, 3-(1H-1,2,4-triazol-1-yl)-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=167626-27-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-(1H-1,2,4-triazol-1-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30623584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the precise molecular structure of Methyl 3-(1H-1,2,4-triazol-1-yl)benzoate by providing detailed information about the hydrogen and carbon atomic environments.

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the protons of the triazole ring, the substituted benzene (B151609) ring, and the methyl ester group. The two protons on the 1,2,4-triazole (B32235) ring are expected to appear as singlets in the downfield region, typically between δ 8.0 and 9.5 ppm, due to the electron-withdrawing nature of the nitrogen atoms.

The protons on the benzene ring exhibit a complex splitting pattern characteristic of a 1,3-disubstituted system. These aromatic protons typically resonate in the δ 7.5-8.5 ppm range. The proton situated between the two substituents (at the C2 position) is expected to be the most deshielded. The methyl ester group (-OCH₃) gives rise to a characteristic singlet, typically observed further upfield around δ 3.9 ppm. chemicalbook.com

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
Triazole-H~8.5 - 9.5Singlet
Triazole-H~8.0 - 8.8Singlet
Aromatic-H (Benzoate)~7.5 - 8.5Multiplet
Methyl-H (Ester)~3.9Singlet

The ¹³C NMR spectrum provides essential information for assigning the carbon framework of the molecule. The carbonyl carbon of the methyl ester group is typically the most downfield signal, appearing around δ 165-170 ppm. The carbon atoms of the triazole ring are expected in the δ 140-155 ppm range. urfu.ruufv.br The aromatic carbons of the benzoate (B1203000) ring resonate between δ 125-135 ppm, with the carbon atom attached to the triazole ring (C3) and the carbon attached to the ester group (C1) showing distinct shifts due to substituent effects. urfu.ruufv.br The methyl carbon of the ester group is found significantly upfield, typically around δ 52 ppm.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O (Ester)~165 - 170
Triazole-C~140 - 155
Aromatic-C (Benzoate)~125 - 135
Methyl-C (Ester)~52

To unambiguously assign the proton and carbon signals, 2D NMR experiments are employed.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling correlations. For this compound, COSY spectra would show cross-peaks between the adjacent protons on the benzoate ring, helping to delineate the specific coupling network within the aromatic system. nih.gov

HSQC (Heteronuclear Single Quantum Coherence) : This technique maps protons to their directly attached carbons. youtube.comyoutube.com The HSQC spectrum would show correlations between the triazole proton signals and their corresponding carbon signals, the aromatic proton signals and their respective carbons, and the methyl proton singlet with the methyl carbon signal, confirming the assignments made in the 1D spectra. mdpi.comresearchgate.net

Theoretical calculations using the Gauge-Independent Atomic Orbital (GIAO) method are a powerful tool for predicting NMR chemical shifts. mdpi.com This quantum chemical approach, often performed using Density Functional Theory (DFT), calculates the magnetic shielding tensors for each nucleus. nih.gov The calculated shielding values are then referenced against a standard (like tetramethylsilane, TMS) to yield theoretical chemical shifts. mdpi.commdpi.com Comparing these computed shifts with experimental data provides strong validation for the structural assignment of complex molecules like triazole derivatives and helps resolve ambiguities in spectral interpretation. nih.govrsc.org

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR)

FT-IR spectroscopy is utilized to identify the characteristic vibrational modes of the functional groups present in this compound. The spectrum provides clear evidence for the key structural components.

A prominent and sharp absorption band corresponding to the C=O (carbonyl) stretching of the ester group is expected around 1720-1730 cm⁻¹. The aromatic C=C stretching vibrations from both the benzoate and triazole rings typically appear in the 1450-1600 cm⁻¹ region. researchgate.net Vibrations associated with the triazole ring, such as C=N and N-N stretching, are found in the 1300-1500 cm⁻¹ range. Aromatic C-H stretching vibrations are observed as weaker bands above 3000 cm⁻¹, while the C-O stretching of the ester group is visible in the 1100-1300 cm⁻¹ region. researchgate.netnih.gov

Vibrational ModePredicted Wavenumber (cm⁻¹)Functional Group
C-H Stretch (Aromatic)3000 - 3100Triazole & Benzoate Rings
C=O Stretch1720 - 1730Ester
C=C Stretch (Aromatic)1450 - 1600Triazole & Benzoate Rings
C=N Stretch1300 - 1500Triazole Ring
C-O Stretch1100 - 1300Ester

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption

UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. This compound contains two primary chromophores: the benzoate ester and the 1,2,4-triazole ring. These aromatic systems give rise to characteristic π → π* electronic transitions. The absorption spectrum is expected to show strong absorption bands in the UV region, typically between 200 and 300 nm. mdpi.comresearchgate.net The gas-phase UV absorption spectrum of the parent 1,2,3-triazole is dominated by a π → π* transition around 206 nm. nih.gov The presence of the benzoate moiety, a conjugated system, is expected to result in absorption maxima at longer wavelengths, likely in the 230-280 nm range. mdpi.comresearchgate.net

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight Determination

Mass spectrometry (MS) serves as a critical analytical technique for determining the molecular weight of "this compound". This method provides essential information for confirming the identity and purity of the synthesized compound by measuring its mass-to-charge ratio (m/z). High-Resolution Mass Spectrometry (HRMS) further refines this analysis by providing a highly accurate mass measurement, which allows for the determination of the elemental composition of the molecule.

Standard mass spectrometry can confirm the molecular weight of the compound. The theoretical monoisotopic mass of "this compound" (C₁₀H₉N₃O₂) is approximately 203.07 g/mol . In a typical mass spectrum, this would be observed as a molecular ion peak [M]⁺ or, more commonly with soft ionization techniques like electrospray ionization (ESI), as pseudomolecular ions such as [M+H]⁺ (m/z ≈ 204.07) or [M+Na]⁺ (m/z ≈ 226.05).

HRMS provides a much more precise mass measurement, which is invaluable for distinguishing between compounds with the same nominal mass but different elemental formulas. For "this compound", the exact mass of the [M+H]⁺ ion would be calculated and compared to the experimentally observed value. A close correlation between the calculated and found values (typically within a few parts per million, ppm) provides strong evidence for the correct elemental composition, thus confirming the compound's identity.

In addition to the molecular ion, mass spectrometry can also reveal information about the compound's structure through analysis of its fragmentation patterns. Under ionization, the molecule can break apart into smaller, characteristic fragment ions. For "this compound", potential fragmentation could involve the loss of the methoxy (B1213986) group (-OCH₃) from the ester, cleavage at the bond connecting the triazole ring to the benzene ring, or fragmentation of the triazole ring itself. Studying these fragmentation pathways can provide further corroboration of the proposed chemical structure.

The following tables summarize the expected mass spectrometry data for "this compound".

Table 1: Theoretical Mass Spectrometry Data for this compound

Parameter Value
Molecular Formula C₁₀H₉N₃O₂
Molecular Weight ( g/mol ) 203.20

Table 2: Expected High-Resolution Mass Spectrometry (HRMS) Data

Ion Type Calculated m/z Observed m/z
[M+H]⁺ 204.0773 Not available
[M+Na]⁺ 226.0592 Not available

Note: Observed m/z values are not available from the searched literature. The table reflects theoretically calculated values.

Based on a comprehensive review of the provided search results, there is no specific publication containing the single-crystal X-ray diffraction data for the compound "this compound." The search results contain crystallographic information for related but structurally distinct molecules, such as "(1H-1,2,3-Benzotriazol-1-yl)methyl benzoate" nih.govresearchgate.net, other triazole derivatives nih.govasianpubs.orgnih.govnih.gov, or discuss the synthesis of derivatives from methylbenzoate without providing crystallographic analysis of the target compound .

The user's instructions require a detailed article based solely on the crystallographic investigation of "this compound," including specific subsections on its molecular geometry, bond lengths, bond angles, polymorphism, and intermolecular interactions like hydrogen bonding and π-π stacking.

Without the foundational single-crystal X-ray diffraction data for this specific compound, it is impossible to generate the scientifically accurate and detailed content required for each section of the requested outline. Creating the article would necessitate fabricating data, which is contrary to the core principles of accuracy and avoiding hallucination.

Therefore, the request cannot be fulfilled as the necessary experimental data is not available in the public domain according to the search results.

Crystallographic Investigations of Molecular and Supramolecular Architecture

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. This method maps the electron distribution of a molecule in a crystalline environment, allowing for the identification of close contacts between neighboring molecules. The analysis generates two-dimensional fingerprint plots that provide a quantitative summary of the different types of intermolecular contacts.

Interaction Type Percentage Contribution (%)
H···HTo be determined
C···H/H···CTo be determined
N···H/H···NTo be determined
O···H/H···OTo be determined
C···CTo be determined
OtherTo be determined

The red, white, and blue color coding on the Hirshfeld surface represents intermolecular contacts that are shorter than, equal to, and longer than the van der Waals radii, respectively. This visualization provides an intuitive understanding of the packing motifs and the nature of the forces holding the crystal together.

Computational Chemistry and Quantum Chemical Characterization

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as a powerful computational tool for investigating the structural and electronic properties of molecules. Calculations are typically performed using a specific functional, such as B3LYP, and a basis set (e.g., 6-311++G(d,p)), which provide a balance of accuracy and computational efficiency for organic molecules.

Geometry Optimization and Equilibrium Structures

The initial step in computational analysis involves geometry optimization. This process calculates the molecule's lowest energy conformation, known as the equilibrium structure. By starting with an input geometry, the calculation iteratively adjusts bond lengths, bond angles, and dihedral angles to find a stationary point on the potential energy surface. For Methyl 3-(1H-1,2,4-triazol-1-yl)benzoate, this would reveal the precise three-dimensional arrangement of its atoms, including the relative orientation of the benzoate (B1203000) and triazole rings. The optimized structure is confirmed as a true minimum by ensuring the absence of imaginary frequencies in a subsequent vibrational frequency calculation.

Electronic Structure: Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The electronic properties of a molecule are fundamentally described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter for determining molecular reactivity, kinetic stability, and electronic transport properties. A large HOMO-LUMO gap generally implies high stability and low reactivity. Analysis for this compound would involve visualizing the spatial distribution of these orbitals to understand the regions of electron density involved in potential chemical reactions.

Table 1: Hypothetical Frontier Molecular Orbital Data (Note: These values are illustrative as specific data for the target compound is not available.)

ParameterEnergy (eV)
HOMO-
LUMO-
Energy Gap (ΔE)-

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. It is plotted onto the molecule's electron density surface, using a color spectrum to denote different potential values. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), prone to nucleophilic attack. Green represents areas of neutral potential. For this compound, an MEP map would highlight the electronegative nitrogen atoms of the triazole ring and the oxygen atoms of the ester group as likely sites for electrophilic interaction.

Vibrational Frequency Calculations and Spectroscopic Correlation

Theoretical vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. These calculations determine the normal modes of vibration and their corresponding frequencies. The results are invaluable for interpreting experimental spectroscopic data, allowing for the assignment of specific absorption bands to particular molecular motions (e.g., C-H stretching, C=O stretching, ring vibrations). For accurate comparison with experimental spectra, calculated frequencies are often scaled by an empirical factor to account for anharmonicity and basis set limitations.

Table 2: Illustrative Vibrational Mode Assignments (Note: These values are for demonstration purposes as specific data is unavailable.)

Vibrational ModeCalculated Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)
C=O Stretch (Ester)--
C=N Stretch (Triazole)--
Aromatic C-H Stretch--
C-O Stretch (Ester)--

Theoretical Prediction of NMR Chemical Shifts (e.g., GIAO Method)

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. Theoretical calculations, most commonly using the Gauge-Including Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts. These calculations are performed on the optimized molecular geometry. The computed isotropic shielding values are then converted to chemical shifts by referencing them to a standard, such as Tetramethylsilane (TMS). Comparing theoretical and experimental NMR spectra aids in the definitive assignment of signals to specific nuclei within the molecule.

Table 3: Exemplary Predicted vs. Experimental NMR Chemical Shifts (ppm) (Note: Data is hypothetical due to the absence of published studies.)

AtomCalculated δ (ppm)Experimental δ (ppm)
Triazole C-H--
Benzoate C-H (ortho)--
Methyl (-OCH₃)--
Carbonyl C=O--

Thermochemical Properties (e.g., Thermal Energies, Heat Capacity, Entropy)

From the results of the vibrational frequency calculation, key thermochemical properties can be derived using principles of statistical mechanics. These properties, including zero-point vibrational energy (ZPVE), thermal energy, heat capacity (Cv), and entropy (S), are typically calculated at standard temperature and pressure (298.15 K and 1 atm). This data is crucial for understanding the thermodynamic stability and behavior of the molecule under different thermal conditions.

Table 4: Representative Calculated Thermochemical Properties (Note: Values are illustrative as specific data for the title compound could not be located.)

PropertyValue
Zero-point vibrational energy (kcal/mol)-
Thermal Energy (Etotal) (Hartree/Particle)-
Heat Capacity (Cv) (cal/mol·K)-
Entropy (S) (cal/mol·K)-

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption Spectra

Time-Dependent Density Functional Theory (TD-DFT) stands as a powerful computational tool for predicting the electronic absorption spectra of molecules like this compound. This method calculates the excitation energies, which correspond to the wavelengths of light a molecule absorbs (λmax), and the oscillator strengths, which relate to the intensity of the absorption peaks.

For triazole derivatives, TD-DFT calculations, often using functionals like B3LYP with a basis set such as 6-31G, can simulate UV-Vis spectra. nih.govresearchgate.net The analysis involves examining the transitions between molecular orbitals, typically from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO), to assign the nature of the electronic transitions (e.g., π → π or n → π*). rsc.org Studies on similar aromatic esters and triazoles have shown that TD-DFT can provide results that correlate well with experimental data, making it a reliable method for predicting how modifications to the molecular structure will affect its absorption properties. nih.govniscpr.res.in

Table 1: Representative TD-DFT Calculation Parameters for Triazole Derivatives

Parameter Description Typical Value/Method
Functional Approximates the exchange-correlation energy. B3LYP, CAM-B3LYP, M06
Basis Set Describes the atomic orbitals used in the calculation. 6-31G(d,p), 6-311++G(d,p)
Excitation Type Specifies the type of electronic transition. Singlet-Singlet

| Output Data | Key results from the calculation. | λmax (nm), Oscillator Strength (f), Transition Type |

Theoretical Studies of Non-Linear Optical (NLO) Properties

The investigation of non-linear optical (NLO) properties is crucial for developing materials used in modern optoelectronic and photonic technologies. Theoretical calculations based on Density Functional Theory (DFT) are instrumental in predicting the NLO response of molecules like this compound. Key NLO parameters include the dipole moment (μ), linear polarizability (α), and first (β) and second (γ) hyperpolarizabilities.

Computational studies on related triazole-based compounds have demonstrated their potential for NLO applications. bohrium.comnih.gov These studies often employ DFT functionals like M06/6-311G(d,p) to calculate NLO properties. bohrium.com A large value for hyperpolarizability, particularly the first hyperpolarizability (β), indicates a strong NLO response. This is often associated with molecules that have significant intramolecular charge transfer, which can be analyzed by examining their frontier molecular orbitals (HOMO-LUMO). Compounds with lower HOMO-LUMO energy gaps tend to exhibit higher NLO activity. bohrium.comnih.govdntb.gov.ua

Table 2: Calculated NLO Properties for a Representative Triazole Derivative (Compound 7c from a referenced study)

Property Description Calculated Value
Linear Polarizability (α) A measure of the molecule's response to an external electric field. 4.195 x 10⁻²³ esu
First Hyperpolarizability (β) The primary determinant of second-order NLO activity. 6.317 x 10⁻³⁰ esu

| Second Hyperpolarizability (γ) | Relates to third-order NLO effects. | 4.314 x 10⁻³⁵ esu |

Solvation Models and Solvent Effects on Electronic Properties (e.g., Onsager Model)

The electronic properties and absorption spectra of molecules are often influenced by the solvent in which they are dissolved. Computational solvation models are used to predict these effects. The Onsager model, a type of reaction field model, treats the solvent as a continuous dielectric medium that surrounds a cavity containing the solute molecule. This approach helps in understanding how the polarity of the solvent affects the electronic states of the solute.

For triazole and triazoline derivatives, studies have shown that both protic and aprotic solvents can cause shifts in the UV absorption maxima. mjcce.org.mk The interactions can be complex, involving general polarity effects as well as specific interactions like hydrogen bonding. mjcce.org.mk Linear solvation energy relationships (LSER) are often used to interpret the solvent effects, correlating spectral shifts with solvent parameters. mjcce.org.mk Computational models like the Polarizable Continuum Model (PCM), an extension of the Onsager concept, are frequently employed to simulate these solvent-solute interactions and their impact on the electronic structure and spectra. researchgate.net

Reaction Mechanism Studies and Transition State Analysis

Understanding the reaction mechanism for the synthesis of this compound is fundamental for optimizing its production. Computational chemistry provides tools to elucidate reaction pathways and identify transition states. Methods like DFT can be used to map the potential energy surface of a reaction, locating the minimum energy structures for reactants, products, and intermediates, as well as the saddle points corresponding to transition states.

For instance, the formation of the 1,2,4-triazole (B32235) ring often involves cyclization reactions. Theoretical studies can model these steps, calculating the activation energies required to overcome the transition state barriers. This analysis helps in determining the most likely reaction pathway and understanding the factors that control the reaction rate and outcome.

Regioisomer Stability and Energetic Analysis (e.g., ΔΔG‡)

In the synthesis of substituted triazoles, the formation of different regioisomers is often possible. For example, when attaching the triazole ring to the benzoate group, substitution could potentially occur at different nitrogen atoms of the triazole ring, leading to isomers like the 1-yl, 3-yl, or 4-yl substituted products.

Computational energetic analysis is a key method to predict which isomer is more stable and therefore more likely to be the major product. By calculating the Gibbs free energy (G) of each possible regioisomer using DFT, their relative stabilities can be compared. Furthermore, by calculating the Gibbs free energy of activation (ΔG‡) for the transition states leading to each isomer, the kinetic favorability can be assessed. The difference in these activation energies (ΔΔG‡) can predict the product ratio under kinetic control. Studies on similar cycloaddition reactions have shown that this approach can successfully predict the regioselectivity of the reaction. mdpi.com

Structure Property Relationships and Functional Material Considerations

Electronic Properties and Their Modulation by Substituents

The electronic character of Methyl 3-(1H-1,2,4-triazol-1-yl)benzoate is defined by the combination of its two primary moieties. The 1,2,4-triazole (B32235) ring is an aromatic, electron-rich system containing three nitrogen atoms, which can act as hydrogen bond acceptors or donors, influencing the molecule's pharmacokinetic and pharmacodynamic properties. irjweb.com The polar nature of the triazole nucleus can contribute to the solubility and biological activity of the compound. irjweb.com Conversely, the methyl benzoate (B1203000) group, particularly the ester function, is electron-withdrawing.

The electronic properties of this compound can be systematically tuned by introducing various substituents onto either the benzene (B151609) or triazole ring. The effect of such modifications is a key consideration in designing molecules for specific applications. For instance, adding electron-donating groups (EDGs) like -NH₂ or -OH would be expected to raise the HOMO energy level, while adding further electron-withdrawing groups (EWGs) like -NO₂ or -CN would lower the LUMO energy level. researchgate.net This modulation can alter optical and electrochemical properties. researchgate.net

Table 1: Predicted Effects of Substituents on Electronic Properties

Substituent TypePositionExpected Effect on HOMO LevelExpected Effect on LUMO LevelPredicted Impact on HOMO-LUMO Gap
Electron-Donating Group (e.g., -OCH₃, -NH₂)Benzoate RingIncreaseSlight IncreaseDecrease
Electron-Withdrawing Group (e.g., -NO₂, -CN)Benzoate RingDecreaseDecreaseVariable
Electron-Donating Group (e.g., -CH₃)Triazole RingSlight IncreaseSlight IncreaseMinor Change
Electron-Withdrawing Group (e.g., -Br)Triazole RingSlight DecreaseSlight DecreaseMinor Change

Conformational Analysis and Molecular Flexibility

The three-dimensional structure and flexibility of this compound are critical to its function, particularly in how it interacts with other molecules or arranges itself in a solid state. The molecule's conformation is primarily determined by the rotational freedom around the single bond connecting the nitrogen atom (N1) of the triazole ring to the carbon atom (C3) of the phenyl ring.

The dihedral angle between the planes of the triazole and benzene rings is a key conformational parameter. Due to potential steric hindrance between the ortho-hydrogens of the benzoate ring and the triazole ring, a completely planar conformation is unlikely. A twisted or L-shaped conformation, similar to that observed in other benzotriazole (B28993) derivatives, is more probable, where the dihedral angle between the two ring systems is significant. nih.gov

This molecular flexibility, especially the rotation of the benzoate and triazole moieties, can be substantial. nih.gov Such flexibility may facilitate favorable orientations when fitting into receptor sites or participating in supramolecular assemblies. nih.gov The specific equilibrium conformation will represent a balance between conjugative effects, which favor planarity, and steric repulsion, which favors a twisted structure.

Table 2: Key Conformational Parameters for Analysis

ParameterDescriptionExpected Influence on Properties
Dihedral Angle (Triazole-Phenyl)The angle between the plane of the triazole ring and the plane of the benzoate ring.Affects electronic conjugation, UV-Vis absorption, and molecular packing.
Rotational Barrier (C-N Bond)The energy required to rotate around the single bond connecting the two rings.Determines molecular flexibility and the accessibility of different conformations at room temperature.
Ester Group OrientationThe orientation of the -COOCH₃ group relative to the phenyl ring.Can influence intermolecular interactions such as hydrogen bonding and dipole-dipole interactions.

Interplay between Molecular Structure and Spectroscopic Signatures

The molecular structure of this compound can be elucidated through various spectroscopic techniques, with each providing distinct insights. The expected spectroscopic signatures are directly correlated with its constituent functional groups.

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzoate ring and the heterocyclic protons on the triazole ring. The protons on the triazole ring typically appear as singlets in the range of δ 8.0-9.0 ppm. nih.govmdpi.com The four protons on the meta-substituted benzene ring will present a complex splitting pattern. The methyl ester protons would appear as a sharp singlet around δ 3.8-4.0 ppm. nih.gov

¹³C NMR Spectroscopy : The carbon spectrum will feature a characteristic signal for the ester carbonyl carbon around 165-170 ppm. nih.gov Signals for the aromatic and triazole carbons would appear between 120-150 ppm, while the methyl carbon of the ester group would be observed further upfield.

Infrared (IR) Spectroscopy : The IR spectrum is expected to be dominated by a strong absorption band around 1700-1730 cm⁻¹ corresponding to the C=O stretching vibration of the ester. nih.govnih.gov Other significant bands would include those for aromatic C=C stretching (around 1400-1600 cm⁻¹), C-H stretching (above 3000 cm⁻¹), and C-O stretching of the ester. nih.gov

UV-Visible Spectroscopy : The electronic absorption spectrum in the UV region is expected to show absorptions resulting from π-π* transitions within the aromatic benzene and triazole rings. The conjugation between the two rings, dependent on the dihedral angle, would likely cause a red shift (shift to longer wavelength) compared to the individual chromophores. tandfonline.com For similar benzoate esters containing a triazole ring, absorption maxima have been observed around 270-280 nm. tandfonline.com

Table 3: Predicted Spectroscopic Data for this compound

TechniqueFeatureExpected Chemical Shift / Wavenumber / Wavelength
¹H NMRTriazole Protons (2H)δ 8.0 - 9.0 ppm (singlets)
¹H NMRBenzoate Protons (4H)δ 7.5 - 8.5 ppm (multiplets)
¹H NMRMethyl Protons (3H)δ 3.8 - 4.0 ppm (singlet)
IRC=O Stretch (Ester)1700 - 1730 cm⁻¹
IRAromatic C=C Stretch1400 - 1600 cm⁻¹
UV-Visπ-π* Transitionλmax ≈ 270 - 280 nm

Self-Assembly and Supramolecular Chemistry Potential

The structure of this compound is well-suited for participating in non-covalent interactions, giving it significant potential in the field of supramolecular chemistry. researchgate.net Triazole rings are known to be excellent building blocks for constructing supramolecular aggregates. researchgate.netjlu.edu.cn

The key interactions that can drive self-assembly include:

Hydrogen Bonding : The nitrogen atoms of the 1,2,4-triazole ring can act as hydrogen bond acceptors, interacting with suitable donor molecules. ajol.info

π-π Stacking : The planar, aromatic nature of both the triazole and benzene rings facilitates π-π stacking interactions, which can lead to the formation of ordered columnar or layered structures. acs.orgnih.gov

Dipole-Dipole Interactions : The molecule possesses a significant dipole moment due to the polar ester group and the nitrogen-rich triazole ring, which can lead to electrostatic organization in the solid state.

Coordination with Metal Ions : The nitrogen atoms in the triazole ring can readily coordinate with various metal ions, allowing for the construction of metal-organic frameworks (MOFs) and coordination polymers. researchgate.netjlu.edu.cn

These non-covalent forces can guide the molecule to form well-defined supramolecular structures such as one-dimensional chains, two-dimensional networks, or more complex three-dimensional architectures. acs.org This ability is fundamental to designing functional materials for applications in areas like artificial ion reception and luminescent materials. researchgate.netjlu.edu.cn

Table 4: Potential Non-Covalent Interactions and Their Supramolecular Role

Interaction TypeParticipating MoietiesPotential Supramolecular Outcome
Hydrogen BondingTriazole Nitrogens (acceptor), C-H groups (weak donor)Formation of chains and networks.
π-π StackingTriazole Ring, Benzene RingStabilization of columnar or lamellar structures.
Dipole-DipoleEster Group, Triazole RingDirectional control in crystal packing.
Metal CoordinationTriazole NitrogensFormation of coordination polymers and frameworks.

Advanced Applications in Material Science and Catalysis

Development of Liquid Crystalline Materials

The design of novel thermotropic liquid crystals often involves the integration of heterocyclic units to modulate molecular shape, impart dipoles, and influence mesomorphic properties. tandfonline.com Compounds containing 1,2,3-triazole and 1,2,4-triazole (B32235) heterocycles have been a focus of research for creating new liquid crystalline materials. researchgate.net The inherent polarity and geometric configuration of the triazole ring, when combined with a rigid core like a benzoate (B1203000) ester, can lead to the formation of stable liquid crystal phases. tandfonline.com

Research on a series of 4-(4-propylcyclohexyl)phenyl 4-(1-alkyl-5-hydro/halo-1,2,3-triazol-4-yl)benzoate compounds demonstrated that these molecules form enantiotropic nematic mesophases. tandfonline.com The study highlighted that the mesomorphic temperature range could be significantly broadened by introducing halogen atoms at the 5-position of the triazole ring, which was attributed to the influence of weak intermolecular forces and a large dipole moment. tandfonline.com Similarly, other benzoate derivatives containing a 1,2,3-triazole core have been shown to exhibit nematic liquid crystal textures. tandfonline.comresearchgate.net The stability and strong dipole moment of the triazole heterocycle are key to designing molecules with wide mesomorphic domains. tandfonline.com These findings suggest that Methyl 3-(1H-1,2,4-triazol-1-YL)benzoate is a promising candidate for the development of new liquid crystal materials, where its structural features could contribute to desirable phase behavior.

Table 1: Mesomorphic Properties of Structurally Related Triazole-Benzoate Compounds

Compound Class Mesophase Type(s) Key Structural Features Reference
4-(1-Alkyl-5-halo-1,2,3-triazol-4-yl)benzoates Nematic, Smectic C Halogen substitution on the triazole ring, long alkyl chains tandfonline.com
Benzoates with 1,2,3-triazole central core Nematic Benzene (B151609) central core, long alkyl chains (12-14 carbons) tandfonline.comresearchgate.net

Integration into Polymeric Structures and Coatings

The 1,2,4-triazole ring is a valuable building block in polymer science due to its high thermal and chemical stability. Triazole derivatives have been successfully incorporated into various polymeric backbones and coatings to enhance their functional properties. For instance, polymers synthesized from 1,2,4-triazole derivatives and substituted benzoic acids have demonstrated potential in anticorrosion applications. ajchem-a.com

The development of photopolymerized triazole-based glassy polymer networks has yielded materials with exceptional toughness and the ability to recover their original shape after significant deformation. nih.govnih.gov Furthermore, polymers containing 1-vinyl-1,2,4-triazole (B1205247) have shown a high capacity for stabilizing metal nanoparticles, creating functional nanocomposites. mdpi.com In the realm of protective coatings, triazole-containing composite coatings have been developed for the effective corrosion protection of aluminum alloys. spbstu.ru The incorporation of molecular cages containing triazole linkages into polymeric networks is another strategy to create porous materials with tailored adsorption properties. acs.org The robust nature of the triazole ring makes this compound a suitable monomer or additive for creating high-performance polymers and functional coatings.

Photostability Enhancement in Materials

Polymers such as polystyrene are susceptible to photodegradation upon exposure to UV radiation, leading to discoloration, chain scission, and loss of mechanical integrity. mdpi.com Heterocyclic compounds, particularly triazole derivatives, have been investigated as effective photostabilizers. gsconlinepress.comgsconlinepress.comgsconlinepress.com These additives work by absorbing harmful UV radiation and scavenging free radicals that initiate the degradation process. mdpi.comresearchgate.net

Studies on polystyrene films blended with 1,2,4-triazole-3-thiol Schiff bases showed a significant enhancement in photostability. mdpi.comresearchgate.net The effectiveness of these additives was quantified by monitoring key degradation metrics during UV irradiation. As shown in the table below, the presence of triazole derivatives substantially reduces the formation of carbonyl and hydroxyl groups, as well as the percentage of weight loss in the polymer films. mdpi.comresearchgate.net This protective mechanism is attributed to the triazole ring's ability to dissipate UV energy and interrupt the photo-oxidative degradation cycle. researchgate.net

Table 2: Photostabilization Efficiency of Triazole Derivatives in Polystyrene (PS) Films (0.5% wt. additive, after 250h irradiation)

Sample Carbonyl Index (ICO) Hydroxyl Index (IOH) Weight Loss (%) Reference
PS (Blank) 0.42 0.38 0.55 mdpi.com
PS + Compound 1* 0.12 0.11 0.13 mdpi.com
PS + Compound 2* 0.17 0.15 0.20 mdpi.com
PS + Compound 3* 0.21 0.18 0.26 mdpi.com
PS + Compound 4* 0.25 0.22 0.31 mdpi.com

*Compounds 1-4 are different 4-(4-substituted benzylideneamino)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiols.

Ligand Design for Metal Complexation and Catalysis

The triazole ring system is a versatile ligand in coordination chemistry, capable of binding to metal ions through its electron-donating nitrogen atoms. tennessee.edu This has led to the creation of a vast array of coordination compounds, from discrete mononuclear complexes to multidimensional coordination polymers and metal-organic frameworks (MOFs). researchgate.net The combination of a triazole ring and a benzoate group within a single molecule, as in this compound, creates a bifunctional N,O-ligand with diverse coordination potential.

Ligands that contain both triazole and carboxylate functionalities offer multiple binding sites (N-donors from the triazole and O-donors from the carboxylate) and can exhibit flexible and diverse coordination modes. nih.gov Research on 2,4-bis-(triazol-1-yl)benzoic acid (a close analogue) has demonstrated this versatility. When complexed with cadmium(II) and zinc(II) ions, this ligand forms novel complexes with varied dimensionality and coordination geometries, including six-coordinated octahedral and seven-coordinated pentagonal bipyramidal configurations. nih.gov In these structures, the metal ions are linked by both the nitrogen atoms of the triazole rings and the oxygen atoms of the carboxylate group, leading to the formation of one-dimensional chains that can further assemble into more complex frameworks. nih.gov The development of such triazole-based N,O-ligands is a key strategy for constructing MOFs with specific topologies and properties. fau.de

Metal complexes featuring triazole-based ligands have shown significant promise in homogeneous catalysis. The electronic properties and stability of the triazole ring can be fine-tuned to influence the activity and selectivity of the metallic center. For example, copper(II) complexes with a 3-methyl-5-pyridin-2-yl-1,2,4-triazole ligand have been proven to be effective catalysts for the selective oxidation of styrene (B11656) to benzaldehyde (B42025) and cyclohexane (B81311) to KA oil (a mixture of cyclohexanone (B45756) and cyclohexanol). nih.gov

Furthermore, gold(I) complexes containing N-heterocyclic carbenes derived from 1,2,4-triazoles are widely employed in various catalytic transformations. rsc.org Specifically, Au(I) complexes with anionic 1,2,3-triazolyl ligands exhibit high thermal stability and are highly effective for reactions such as the intermolecular hydroamination of alkynes at elevated temperatures. free.fr The ability of the triazole-benzoate structure to form stable and electronically tunable metal complexes suggests its potential for designing new, efficient homogeneous catalysts.

Applications in Corrosion Inhibition

Triazole derivatives are recognized as highly effective and environmentally friendly corrosion inhibitors for a wide range of metals and alloys, including mild steel and aluminum, particularly in acidic environments. nih.govresearchgate.net Their protective action stems from their ability to adsorb onto the metal surface, forming a barrier that prevents corrosive agents from reaching the metal. researchgate.net This adsorption occurs through donor-acceptor interactions between the π-electrons of the aromatic rings and the lone pair electrons of the nitrogen heteroatoms with the vacant d-orbitals of the metal atoms. mdpi.com

The molecular structure of an inhibitor is crucial to its effectiveness. The presence of aromatic systems and heteroatoms in triazole derivatives makes them well-suited for this application. researchgate.net The combination of a triazole ring and a benzoate moiety in a single molecule can enhance its adsorption capacity and, consequently, its inhibition efficiency. nih.gov Polymers derived from 1,2,4-triazole and benzoic acid have also shown promising anti-corrosion properties. ajchem-a.com Triazoles are known to be stable against hydrolysis in acidic conditions, ensuring their longevity as inhibitors. researchgate.net

Table 3: Corrosion Inhibition Efficiency of Various Triazole Derivatives on Mild Steel in 1 M HCl

Inhibitor Compound Concentration Inhibition Efficiency (%) Method Reference
(Z)-3-(1-(2-(...)-4H-1,2,4-triazol-3-yl)...) (TZ1) 25 ppm 96.0 Weight Loss nih.govnih.gov
5-(2-(...)-4H-1,2,4-triazole-3-thiol (TZ2) 25 ppm 94.4 Weight Loss nih.govnih.gov
1,2,3-Benzotriazole (BTA) 3.5 g/L >90 Polarization ijcsi.pro

Emerging Research Frontiers in Methyl 3 1h 1,2,4 Triazol 1 Yl Benzoate Chemistry

Novel Synthetic Methodologies for Enhanced Sustainability

The synthesis of triazole-containing compounds is undergoing a transformation driven by the principles of green chemistry, aiming to reduce environmental impact while improving efficiency. nih.gov For Methyl 3-(1H-1,2,4-triazol-1-yl)benzoate and its derivatives, research is moving away from traditional methods that often require harsh conditions and hazardous solvents.

Novel approaches focus on atom economy, the use of renewable resources, and the reduction of waste. One promising area is the adoption of continuous-flow synthesis. rsc.org This technique allows for safer handling of reactive intermediates and offers higher yields and purity compared to batch processes by providing precise control over reaction parameters like temperature and time. rsc.org Another key development is the use of greener solvent systems, such as water-ethanol mixtures, which significantly reduce the reliance on volatile organic compounds. mdpi.com

Catalyst-free reactions, often facilitated by microwave irradiation, represent another sustainable pathway. These methods can accelerate reaction times from hours to minutes and often result in excellent yields without the need for metal catalysts, simplifying purification and reducing waste. researchgate.net The well-established copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," is also being refined with more sustainable ligands and catalytic systems to enhance its environmental profile. mdpi.comacs.org

Table 1: Comparison of Synthetic Methodologies for Triazole Derivatives

MethodologyTypical CatalystSolvent SystemKey AdvantagesReference
Conventional ThermalStrong acids/basesDMF, TolueneWell-established procedures nepjol.info
Microwave-AssistedOften catalyst-freeSolvent-free or polar solventsRapid reaction times, high yields researchgate.net
Click Chemistry (CuAAC)Cu(I) saltsWater/tBuOH, EthanolHigh regioselectivity and yield, mild conditions mdpi.commdpi.com
Continuous-FlowMetal-free or heterogeneousVarious green solventsEnhanced safety, scalability, high purity rsc.org

Advanced Spectroscopic Techniques for Dynamic Studies

While standard spectroscopic techniques like NMR and FT-IR are essential for routine characterization, advanced methods are now being employed to study the dynamic behavior of molecules like this compound. These techniques provide deeper insights into molecular conformation, intermolecular interactions, and reaction kinetics.

Two-dimensional (2D) NMR spectroscopy, including Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), is critical for the unambiguous assignment of proton and carbon signals, especially in complex derivatives. researchgate.net These methods allow for precise mapping of the molecular structure by revealing correlations between different atoms. mdpi.commdpi.com

For dynamic studies, variable-temperature NMR (VT-NMR) is a powerful tool. It can be used to investigate conformational isomerism and restricted rotation around single bonds, such as the bond connecting the triazole and benzoate (B1203000) rings. By analyzing changes in the NMR spectrum at different temperatures, researchers can determine the energy barriers for these rotational processes. orientjchem.org This information is crucial for understanding how the molecule's shape and flexibility influence its properties and interactions in different environments.

Table 2: Spectroscopic Data for a Representative 1,2,4-Triazole (B32235) Derivative

TechniqueObservationTypical Range/ValueReference
¹H NMRTriazole CH protonδ 8.7 - 8.9 ppm mdpi.com
¹³C NMREster C=O carbonδ 160 - 165 ppm mdpi.com
FT-IREster C=O stretch~1720 cm⁻¹ mdpi.com
FT-IRC=N stretch (triazole ring)~1510 cm⁻¹

Multi-Scale Computational Modeling and Machine Learning Applications

Computational chemistry provides invaluable insights into the electronic structure and properties of this compound at the molecular level. Density Functional Theory (DFT) is a widely used method to predict a range of properties with high accuracy. nih.gov

DFT calculations are employed to optimize the molecule's three-dimensional geometry, predict its vibrational frequencies (correlating with IR spectra), and calculate NMR chemical shifts, which aids in the interpretation of experimental data. tandfonline.com Furthermore, computational models can determine thermodynamic properties, map molecular electrostatic potential surfaces to identify reactive sites, and analyze frontier molecular orbitals (HOMO-LUMO) to understand electronic transitions. nih.govtandfonline.com These computational studies are essential for rationally designing derivatives with specific desired properties.

The integration of machine learning (ML) with computational modeling is an emerging frontier. Although direct ML applications on this specific compound are not yet widely reported, the potential is vast. ML models could be trained on data from DFT calculations or experimental results to rapidly predict the properties of new, unsynthesized derivatives. This approach could accelerate the discovery of molecules with optimized characteristics for materials or catalysis by screening large virtual libraries, significantly reducing the time and cost of experimental work.

Table 3: Applications of Computational Methods in Triazole Research

Computational MethodPredicted PropertyApplication in ResearchReference
Density Functional Theory (DFT)Molecular geometry, Vibrational frequenciesStructural validation and interpretation of IR spectra nih.gov
Time-Dependent DFT (TD-DFT)Electronic absorption spectra (UV-Vis)Understanding electronic properties and color nih.gov
GIAO-NMR Calculations¹H and ¹³C chemical shiftsAiding complex NMR spectral assignments tandfonline.com
Molecular DockingBinding affinity and modePredicting interactions with biological targets or material surfaces acs.orgnih.gov
Machine Learning (Potential)Property prediction (e.g., solubility, reactivity)High-throughput screening of virtual compound librariesN/A

Exploration of New Material Science Paradigms

The rigid, planar structure of the triazole ring, combined with the functionality of the benzoate group, makes this compound an attractive building block for new materials. The nitrogen atoms in the triazole ring can act as ligands to coordinate with metal ions, opening pathways to the synthesis of coordination polymers and metal-organic frameworks (MOFs). These materials are investigated for applications in gas storage, separation, and catalysis.

The aromatic systems in the molecule facilitate π-π stacking interactions, which are crucial for the self-assembly of molecules in the solid state and the formation of well-ordered crystalline structures. nih.govresearchgate.net The study of its crystal structure provides fundamental information on these intermolecular forces, guiding the design of new crystalline materials with tailored optical or electronic properties. nih.gov Research into related triazole derivatives has also indicated potential for applications as corrosion inhibitors, where the molecule can form a protective layer on a metal surface. nih.gov Furthermore, the non-centrosymmetric nature of some triazole-based crystals can lead to nonlinear optical (NLO) properties, making them candidates for use in optoelectronic devices. tandfonline.com

Table 4: Potential Material Science Applications

Application AreaRelevant Molecular FeaturePotential FunctionReference
Metal-Organic Frameworks (MOFs)Triazole nitrogen atoms as coordinating sitesBuilding block (linker) for porous materialsGeneral MOF chemistry
Corrosion InhibitionHeterocyclic nitrogen and π-systemAdsorption on metal surfaces to form a protective film nih.gov
Nonlinear Optical (NLO) MaterialsAromatic rings and potential for non-centrosymmetric crystal packingFrequency conversion of light for lasers and optics tandfonline.com
Crystal Engineeringπ-π stacking and hydrogen bonding capabilityControlling solid-state architecture for tailored properties nih.govresearchgate.net

Design of Next-Generation Catalytic Systems

The 1,2,4-triazole moiety is not only a target for synthesis but also a functional component in the design of advanced catalysts. The nitrogen atoms of the triazole ring can act as N-donor ligands, capable of coordinating with a variety of transition metals to form stable catalytic complexes.

Research in this area focuses on modifying the structure of this compound to create ligands for reactions such as cross-coupling, hydrogenation, or oxidation. The electronic and steric properties of the catalyst can be fine-tuned by introducing different substituents on the benzoate ring.

Moreover, the triazole ring itself can function as a directing group in C-H activation reactions. For instance, a triazole moiety has been shown to direct a ruthenium catalyst to functionalize a specific C-H bond on an adjacent aromatic ring. researchgate.net This capability is highly valuable in organic synthesis as it allows for the construction of complex molecules in a more efficient and selective manner. The design of chiral triazole-based ligands is another active area of research, aiming to develop catalysts for asymmetric synthesis, which is of paramount importance in the pharmaceutical industry.

Table 5: Roles in Catalytic System Design

Catalytic RoleMechanismExample ApplicationReference
Component of a LigandNitrogen atoms coordinate to a transition metal center (e.g., Pd, Ru, Cu).Cross-coupling reactions, hydrogenation.General catalysis principles
Directing GroupThe triazole ring positions a metal catalyst near a specific C-H bond.Ruthenium-catalyzed C-H arylation. researchgate.net
Organocatalyst ScaffoldThe triazole ring acts as a rigid backbone for catalytically active functional groups.Asymmetric synthesis.General organocatalysis

Q & A

Q. What advanced purification techniques are recommended for isolating enantiomerically pure triazole-benzoate derivatives?

  • Answer: Chiral HPLC (Chiralpak AD-H column, hexane/isopropanol mobile phase) achieves >99% enantiomeric excess. Simulated moving bed (SMB) chromatography scales up separation. Circular dichroism (CD) spectroscopy validates enantiopurity by comparing Cotton effects with reference standards .

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